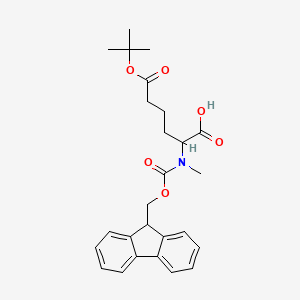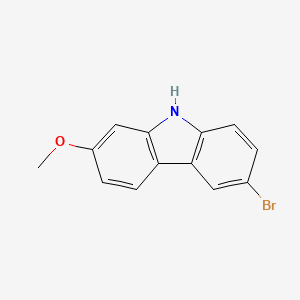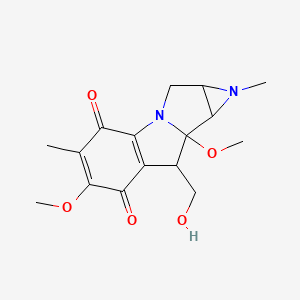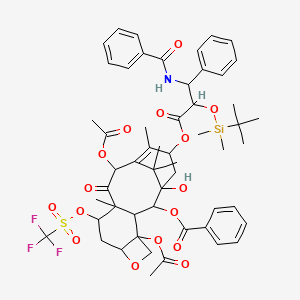![molecular formula C26H38O9 B12287335 3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid](/img/structure/B12287335.png)
3,4,5-Trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isosteviol is a diterpenoid compound derived from steviol, which is a natural product found in the leaves of the Stevia rebaudiana plant. Stevia is well-known for its sweetening properties, and steviol glycosides are commonly used as natural sweeteners. Isosteviol, on the other hand, has gained attention due to its diverse biological activities and potential therapeutic applications .
Méthodes De Préparation
This reaction involves the use of strong acids such as hydrochloric acid, sulfuric acid, or hydrobromic acid to catalyze the conversion of stevioside to isosteviol . The reaction conditions typically include heating the reaction mixture to facilitate the rearrangement. Industrial production methods have also been developed, including the use of acidic ion-exchange resins to achieve high yields and purity of isosteviol .
Analyse Des Réactions Chimiques
Isosteviol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include strong acids, bases, and oxidizing agents. For example, isosteviol can be oxidized to form isosteviol derivatives with different functional groups, which can be further modified for specific applications . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
In chemistry, it serves as a useful building block for the synthesis of novel compounds with potential therapeutic properties . In biology and medicine, isosteviol and its derivatives have shown promising activities, including anti-cancer, anti-inflammatory, and anti-diabetic effects . Additionally, isosteviol has been investigated for its potential use in the treatment of cardiovascular diseases and metabolic disorders .
Mécanisme D'action
The mechanism of action of isosteviol involves its interaction with various molecular targets and pathways. For instance, isosteviol has been shown to inhibit angiotensin-II-induced DNA synthesis and endothelin-1 secretion, which are involved in cardiovascular regulation . It also exhibits antioxidant properties by reducing intracellular reactive oxygen species (ROS) levels . These mechanisms contribute to its therapeutic effects in different disease models.
Comparaison Avec Des Composés Similaires
Isosteviol is structurally similar to other diterpenoids such as steviol and gibberellins. it possesses unique biological activities that distinguish it from these compounds . For example, while steviol is primarily known for its sweetening properties, isosteviol exhibits a broader range of pharmacological activities, including anti-cancer and anti-inflammatory effects . This uniqueness makes isosteviol a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C26H38O9 |
|---|---|
Poids moléculaire |
494.6 g/mol |
Nom IUPAC |
3,4,5-trihydroxy-6-(5,9,13-trimethyl-14-oxotetracyclo[11.2.1.01,10.04,9]hexadecane-5-carbonyl)oxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H38O9/c1-23-9-5-14-24(2)7-4-8-25(3,13(24)6-10-26(14,12-23)11-15(23)27)22(33)35-21-18(30)16(28)17(29)19(34-21)20(31)32/h13-14,16-19,21,28-30H,4-12H2,1-3H3,(H,31,32) |
Clé InChI |
HIZZTUWFGBYLHI-UHFFFAOYSA-N |
SMILES canonique |
CC12CCC3C4(CCCC(C4CCC3(C1)CC2=O)(C)C(=O)OC5C(C(C(C(O5)C(=O)O)O)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[9-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-prop-2-ynoxyoxolan-2-yl]purin-6-yl]benzamide](/img/structure/B12287262.png)
![3-[3-[Tert-butyl(diphenyl)silyl]oxy-3-(4-fluorophenyl)propyl]-1-(4-fluorophenyl)-4-(4-hydroxyphenyl)azetidin-2-one](/img/structure/B12287266.png)






![(S)-N-[4-[[(2-Amino-1,4,5,6,7,8-hexahydro-4-oxo-6-pteridinyl)methyl]amino]benzoyl]-L-glutamic Acid Mono(4-methylbenzenesulfonate)](/img/structure/B12287303.png)
![[2-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]propanoylamino]propanoylamino] benzoate](/img/structure/B12287314.png)




